N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-13-6-5-12(9-14(13)19(2)23(18,21)22)17-15(20)8-11-4-3-7-16-10-11/h3-7,9-10H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOQEKWYQCEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3=CN=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and nitrous acid.
Introduction of the Dimethyl Groups: Alkylation reactions using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) are employed to introduce the dimethyl groups.
Attachment of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, where the pyridine ring is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acetamide Linkage: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Applications
Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole effectively inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus, with mechanisms involving disruption of cell membranes and metabolic inhibition .
Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Studies on related compounds have shown that they can reduce edema and inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism includes the stabilization of lysosomal membranes and inhibition of prostaglandin synthesis .
Anticancer Potential : Preliminary investigations into the anticancer properties of similar thiadiazole derivatives indicate that they may induce apoptosis in cancer cells through various pathways. For example, compounds have been shown to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
A detailed investigation into various thiadiazole derivatives was conducted to evaluate their antimicrobial efficacy. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity while maintaining low toxicity levels .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship among thiadiazole compounds. It was found that specific substitutions at the pyridine position greatly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological efficacy .
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives from the provided evidence (primarily from and ), focusing on molecular properties, synthetic yields, and substituent effects.
Structural and Physicochemical Properties
Notes:
- Core Heterocycle: The target compound uses a benzo[c]thiadiazole core, while analogs (e.g., 5k, 5n) employ imidazo[2,1-b]thiazole.
- Substituent Effects : The pyridin-3-yl group in the target compound contrasts with the chlorophenyl or methoxyphenyl groups in analogs (e.g., 5h, 5n). Pyridine’s basic nitrogen may improve solubility compared to halogenated aryl groups.
- Molecular Weight : The target compound (330.37 g/mol) is significantly smaller than imidazothiazole-based analogs (418–561 g/mol), which may influence pharmacokinetic properties like membrane permeability.
Pharmacological Implications
- TRPA1 Inhibition : HC-030031 (a purine-acetamide analog) inhibits TRPA1 with IC₅₀ values of 4–10 μM . While the target compound lacks a purine core, its acetamide moiety and sulfone group may enable similar interactions with cysteine-rich ion channels.
- Receptor Binding : Imidazothiazole analogs (e.g., 5k, 5n) often target kinases or GPCRs due to their planar heterocycles and piperazine side chains . The target’s benzo[c]thiadiazole core could favor binding to oxidoreductases or sulfone-sensitive receptors.
Research Findings and Discussion
Structural Advantages of the Target Compound
- Pyridin-3-yl Acetamide : The pyridine nitrogen may act as a hydrogen-bond acceptor, mimicking bioactive molecules like nicotinamide.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 373.5 g/mol. The compound features a thiadiazole ring fused with a pyridine moiety and exhibits various pharmacological properties.
Anticancer Properties
Research indicates that compounds featuring the 1,3-thiadiazole structure often exhibit anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of Lipoxygenase Enzymes : Studies have shown that derivatives similar to this compound inhibit 15-lipoxygenase (LOX), an enzyme implicated in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells. This process is crucial for eliminating damaged or cancerous cells and is often mediated by the activation of caspases .
Antimicrobial Activity
Similar compounds have demonstrated notable antimicrobial properties against various pathogens. For instance, certain thiadiazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis, suggesting potential use in treating infections caused by resistant strains .
Study 1: In Vitro Anticancer Activity
In a study assessing the cytotoxicity of various thiadiazole derivatives against human cancer cell lines (e.g., PC3 prostate cancer cells), it was found that certain derivatives exhibited significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin. The study highlighted the importance of functional groups in enhancing biological activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | PC3 | 15.4 | LOX Inhibition |
| Thiadiazole Derivative B | SKNMC | 22.7 | Apoptosis Induction |
Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory activity of thiadiazole derivatives against LOX enzymes showed that modifications at specific positions on the thiadiazole ring could enhance enzyme inhibition significantly. The results indicated that certain methoxylated derivatives were particularly effective .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves coupling a thiadiazole derivative with an acetamide precursor. Key steps include:
- Thiadiazole activation : Reacting 1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 60–70°C for 4–6 hours .
- Acetamide coupling : Introducing the pyridin-3-yl moiety via nucleophilic substitution or amidation, requiring catalysts like potassium carbonate (K₂CO₃) and solvents such as acetonitrile .
- Optimization : Adjusting reaction time, temperature (e.g., 80°C for higher yield), and solvent polarity (DMF vs. THF) to minimize side products. Purity is monitored via TLC and confirmed by NMR .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments (δ 7.2–8.5 ppm for pyridine/thiadiazole) and methyl group signals (δ 2.1–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 388.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1670–1690 cm⁻¹ confirm C=O (amide) and 1340–1360 cm⁻¹ for S=O stretches .
Advanced: How can molecular docking and dynamics studies be designed to predict biological targets?
- Target selection : Prioritize receptors with known affinity for thiadiazole/acetamide motifs (e.g., kinase enzymes, GPCRs).
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-2005) to simulate ligand-receptor interactions. Compound 9c in showed binding energy of −9.2 kcal/mol to α-glucosidase, suggesting competitive inhibition .
- Validation : Compare docking poses with X-ray crystallography data (if available) and validate via mutagenesis assays .
Advanced: How to resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) under controlled pH and temperature .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing pyridine with isoxazole) to isolate structure-activity relationships (SAR) .
Basic: What functional groups dictate the compound’s reactivity and pharmacological potential?
- Thiadiazole ring : The 2,2-dioxide group enhances solubility and hydrogen-bonding capacity, critical for target engagement .
- Pyridin-3-yl acetamide : The planar pyridine ring facilitates π-π stacking with aromatic residues in enzyme active sites .
- Methyl groups : Improve metabolic stability by sterically shielding the thiadiazole core from oxidative degradation .
Advanced: What strategies optimize synthesis yield while minimizing byproducts?
- Catalyst screening : Transition from K₂CO₃ to cesium carbonate (Cs₂CO₃) for faster amidation kinetics .
- Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C, improving yield from 65% to 85% .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Advanced: How to assess the compound’s stability under varying storage and physiological conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH stability : Test solubility and integrity in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. plasma environments .
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiadiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
